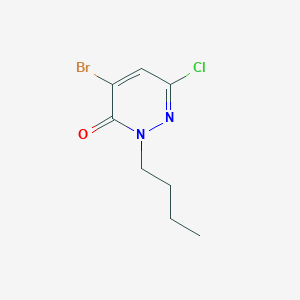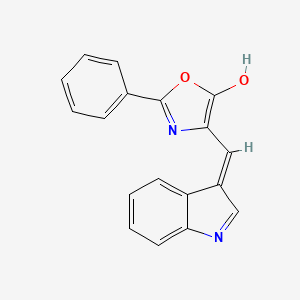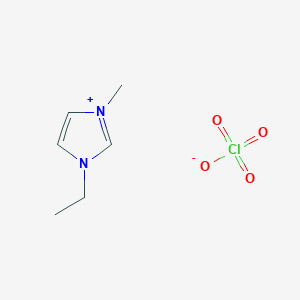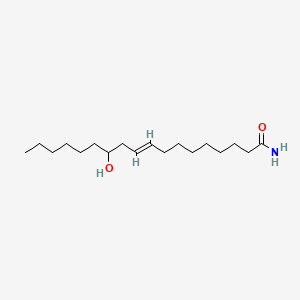![molecular formula C14H14O6S2 B13727942 4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)
4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid is an organic compound with a biphenyl structure substituted with methyl groups at the 4 and 4’ positions and sulfonic acid groups at the 3 and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid typically involves the sulfonation of 4,4’-dimethylbiphenyl. The process begins with the preparation of 4,4’-dimethylbiphenyl, which can be synthesized from 4-iodotoluene through a coupling reaction. The sulfonation is then carried out using concentrated sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid groups at the 3 and 3’ positions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products
The major products formed from these reactions include sulfonate salts, substituted biphenyl derivatives, and various oxidized forms of the compound .
Aplicaciones Científicas De Investigación
4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid groups can form strong interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The biphenyl structure allows for π-π interactions with aromatic residues in biomolecules, further influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the sulfonic acid groups, making it less polar and less reactive in certain chemical reactions.
Biphenyl-4,4’-dicarboxylic acid: Contains carboxylic acid groups instead of sulfonic acid groups, leading to different chemical properties and applications.
4,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the sulfonic acid groups, resulting in different reactivity and applications
Uniqueness
4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-disulfonic acid is unique due to the presence of both methyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C14H14O6S2 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
2-methyl-5-(4-methyl-3-sulfophenyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H14O6S2/c1-9-3-5-11(7-13(9)21(15,16)17)12-6-4-10(2)14(8-12)22(18,19)20/h3-8H,1-2H3,(H,15,16,17)(H,18,19,20) |
Clave InChI |
OOSRCPZGXADJEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
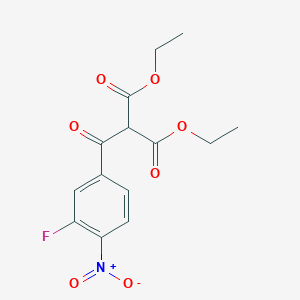

![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)

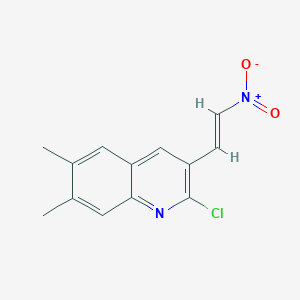
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
